N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine
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Overview
Description
N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound that features a thiadiazole ring substituted with a 4-chlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings .
Scientific Research Applications
N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine
- 2-(3-(4-Chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
Comparison: N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine is unique due to its specific substitution pattern and the presence of both amino and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
2-N-(4-chlorophenyl)-1,3,4-thiadiazole-2,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c9-5-1-3-6(4-2-5)11-8-13-12-7(10)14-8/h1-4H,(H2,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIFCGOCRPXVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NN=C(S2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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